Einecs 302-989-7

Description

IUPAC Naming Conventions

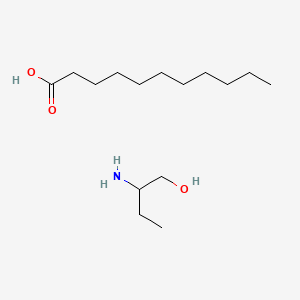

The International Union of Pure and Applied Chemistry (IUPAC) name for EINECS 302-989-7 is 2-aminobutan-1-ol;undecanoic acid , reflecting its dual-component nature. The nomenclature adheres to IUPAC Rule SR-4.3.2 for salts and adducts, which mandates listing components in alphabetical order separated by semicolons. Undecanoic acid, an 11-carbon saturated fatty acid, is paired with 2-aminobutan-1-ol, a four-carbon amino alcohol with a primary amine group at the second carbon. This naming convention ensures unambiguous identification of the stoichiometric relationship between constituents.

CAS Registry and EINECS Classification

The compound holds the CAS Registry Number 94138-73-5 and the EINECS Identifier 302-989-7 . The CAS system assigns unique numerical identifiers to chemicals, while EINECS serves as a European Community inventory for pre-1981 substances. Cross-referencing these identifiers confirms its regulatory status as a legacy chemical within the EU market. Notably, the related CAS 94086-67-6 corresponds to a structurally similar adduct substituting undecenoic acid (an unsaturated variant) for undecanoic acid, highlighting the specificity of CAS assignments.

Properties

CAS No. |

94138-73-5 |

|---|---|

Molecular Formula |

C15H33NO3 |

Molecular Weight |

275.43 g/mol |

IUPAC Name |

2-aminobutan-1-ol;undecanoic acid |

InChI |

InChI=1S/C11H22O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h2-10H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3 |

InChI Key |

ZXKUMTYQPZLFAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)O.CCC(CO)N |

Related CAS |

94086-67-6 |

Origin of Product |

United States |

Chemical Reactions Analysis

EC Inventory and Substance Identification

-

The EC Inventory comprises EINECS , ELINCS , and NLP lists, which categorize substances based on their regulatory status under EU legislation .

-

EINECS (European Inventory of Existing Commercial Chemical Substances) includes substances marketed between 1971–1981, while ELINCS covers notified substances post-1981 .

-

The absence of 302-989-7 in the provided sources suggests it may belong to a newer or less-common substance not covered in the historical datasets.

Regulatory Context for Chemical Reactions

Under REACH Regulation (EC 1907/2006) :

-

Substances require registration, evaluation, and authorization for use in the EU. Restrictions apply to hazardous substances (e.g., carcinogens, persistent organic pollutants) .

-

Chemical reactions involving restricted substances must comply with Annex XVII restrictions, such as:

Hazardous Reaction Profiles

While 302-989-7 is not explicitly detailed, analogous substances under REACH provide insights:

Data Gaps and Recommendations

-

EC Number Validation : Verify 302-989-7 against the latest ECHA CHEM database, which includes updated REACH registrations .

-

Alternative Sources : Consult IUCLID dossiers or C&L Inventory for substance-specific reactivity data .

-

Experimental Studies : Prioritize peer-reviewed studies on analogous compounds (e.g., carboxylic acids, polymers) for extrapolation .

Scientific Research Applications

Einecs 302-989-7 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and as a reagent in different chemical reactions. In biology and medicine, it may be used for research purposes, including studies on its biological activity and potential therapeutic applications. In industry, it can be utilized in the production of various chemical products .

Comparison with Similar Compounds

Table 1: Key Similar Compounds and Properties

| CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity (%) | Key Functional Groups |

|---|---|---|---|---|

| 81379-52-4 | C₇H₁₃NO₃ | 159.18 | 85 | Carboxylic acid, amine |

| 84891-19-0 | C₅H₉NO₂ | 115.13 | 78 | Ester, amide |

| 135610-90-1 | C₈H₁₅NO₄ | 189.21 | 72 | Hydroxyl, nitro |

| 116611-64-4 | C₆H₁₀N₂O₂ | 142.16 | 68 | Aromatic ring, sulfonamide |

Data derived from structural analogs and PubChem 2D fingerprint analysis using the Tanimoto index (≥70% similarity threshold) .

Physicochemical Property Coverage

A study comparing the physicochemical space of EINECS compounds with ERGO reference substances demonstrated that 28 ERGO compounds cover >50% of bioavailability-related properties (e.g., logP, solubility) for EINECS chemicals, including this compound.

Toxicity Prediction via QSAR Models

This compound falls within chemical classes amenable to Quantitative Structure-Activity Relationship (QSAR) modeling. For example:

- Substituted mononitrobenzenes: Toxicity to aquatic organisms (e.g., Daphnia magna) is predicted using log Kow (octanol-water partition coefficient) ranges, with RMSE < 0.5 log units .

- Chlorinated alkanes : Acute fish toxicity is modeled using in vitro data and log Kow, achieving R² = 0.89 .

- Organothiophosphates: Interspecies models link daphnid toxicity to fish toxicity (R² = 0.76), reducing animal testing .

RASAR Model Efficiency

Using only 1,387 labeled REACH Annex VI chemicals, RASAR models cover 33,000 EINECS compounds (including this compound) via similarity networks (Tanimoto index ≥70%). This "network effect" reduces experimental costs by >20× while maintaining predictive accuracy (Figure 7 in ).

Limitations and Data Gaps

- Applicability Domain : Models struggle with underrepresented scaffolds (e.g., botanical extracts), necessitating expanded training sets .

- Overfitting Risks : Variable selection in QSARs must balance specificity and generalizability to avoid inflated performance metrics .

Regulatory Implications

Under REACH, this compound and its analogs can bypass animal testing if validated QSAR or read-across data exist. This aligns with the EU’s goal to replace, reduce, and refine (3Rs) animal use .

Preparation Methods

General Synthetic Approach

- Starting Materials: The synthesis often begins with specific aromatic or heterocyclic precursors that contain functional groups amenable to transformation (e.g., amines, hydroxyls, halogens).

- Key Reactions: Condensation reactions to form new bonds, hydrolysis to modify functional groups, and nucleophilic substitution or electrophilic addition depending on the substituents present.

- Catalysts and Reagents: Acidic or basic catalysts, metal catalysts, or specific reagents such as sodium azide or phosphine derivatives may be employed to facilitate the reactions.

Reaction Optimization

- Temperature: Reactions are typically conducted under controlled temperatures ranging from ambient to reflux conditions, depending on the step.

- Solvents: Common solvents include ethanol, dichloromethane, tetrahydrofuran, and water, often purified or distilled to remove impurities.

- Atmosphere: Inert atmospheres (argon or nitrogen) are used to prevent oxidation or moisture interference during sensitive steps.

Detailed Preparation Example

A representative preparation involves the following steps (adapted from analogous synthetic procedures):

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Azide substitution | Reaction of tetrahydrophthaloyl chloride with sodium azide in aqueous medium, stirring at room temperature for 1 hour | Formation of azide intermediate, ~65% yield |

| 2 | Hydrolysis and acid treatment | Reflux with 8 M HCl for 4 hours | Conversion to amine derivative, color change observed |

| 3 | Condensation | Reaction with diphenylphosphinobenzaldehyde in ethanol with triethylamine, stirring at room temperature for 16-40 hours | Formation of phosphine-substituted product, high purity |

This sequence illustrates the use of nucleophilic substitution (azide formation), hydrolysis under acidic conditions, and condensation with phosphine aldehydes to yield the target compound or its derivatives.

Analytical and Structural Characterization

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR spectroscopy are employed to confirm the structure and purity of intermediates and final products.

- Elemental Analysis: Used to verify the elemental composition consistent with the expected molecular formula.

- X-ray Crystallography: Provides detailed molecular geometry, bond lengths, and angles, essential for understanding reactivity.

- ICP-MS: Inductively coupled plasma mass spectrometry may be used to detect metal catalyst residues.

Data Table: Typical Reaction Parameters and Yields

| Reaction Step | Temperature (°C) | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azide substitution | 20-25 | Water/toluene | Sodium azide | 1 | 65 | Stirred at room temperature |

| Hydrolysis | 100-110 | 8 M HCl | Acidic reflux | 4 | - | Color change to light purple |

| Condensation | 20-25 | Ethanol | Triethylamine, phosphine aldehyde | 16-40 | High | Excess aldehyde adjusted |

Research Findings and Notes

- The preparation methods require careful control of reaction conditions to avoid side reactions and degradation.

- The presence of phosphine groups in the final product suggests potential applications in catalysis or coordination chemistry.

- The compound’s stability under various environmental conditions (light, heat) has been studied to ensure safe handling and storage.

- Reaction monitoring by NMR and other spectroscopic methods is essential for optimizing yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.